molecular formula C8H8ClNO2 B1353946 2-Chloro-1,3-dimethyl-5-nitrobenzene CAS No. 38560-96-2

2-Chloro-1,3-dimethyl-5-nitrobenzene

Cat. No.: B1353946
CAS No.: 38560-96-2
M. Wt: 185.61 g/mol
InChI Key: XOTLSEJRAUKAPO-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry

2-Chloro-1,3-dimethyl-5-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique structural features allow for the development of materials with specific properties, such as improved stability or enhanced colorfastness.

Safety and Hazards

Handling 2-Chloro-1,3-dimethyl-5-nitrobenzene requires precautions. It is harmful by inhalation, in contact with skin, and if swallowed. Personal protective equipment should be used, and dust formation should be avoided .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3-dimethyl-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction typically involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity and altering the metabolic pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce oxidative stress in certain cell types, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes, which can result in either inhibition or activation of their functions. For example, the compound’s interaction with cytochrome P450 enzymes can inhibit their catalytic activity, leading to altered metabolic profiles. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro has been associated with sustained oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dose range triggers significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which may further interact with cellular components, causing oxidative stress and other biochemical effects. The compound’s metabolism also involves conjugation reactions, where it is linked to molecules like glutathione, facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 2-Chloro-1,3-dimethylbenzene

      Starting Material: 2-Chloro-1,3-dimethylbenzene.

      Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

      Conditions: The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

      Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added slowly while maintaining the temperature below 10°C. The reaction mixture is then stirred for a specific period, followed by neutralization and extraction to isolate the product.

  • Chlorination of 1,3-Dimethyl-5-nitrobenzene

      Starting Material: 1,3-Dimethyl-5-nitrobenzene.

      Reagents: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).

      Conditions: The reaction is conducted under controlled conditions to ensure selective chlorination at the desired position.

      Procedure: The starting material is exposed to chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is monitored until the desired level of chlorination is achieved.

Industrial Production Methods

Industrial production of 2-Chloro-1,3-dimethyl-5-nitrobenzene typically involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Nucleophilic Substitution

      Reagents: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

      Conditions: Typically carried out in polar solvents like water or alcohols.

      Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

  • Reduction

      Reagents: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

      Conditions: Conducted under mild conditions to selectively reduce the nitro group to an amino group.

      Products: 2-Chloro-1,3-dimethyl-5-aminobenzene.

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidized derivatives, potentially leading to the formation of carboxylic acids or other oxidized functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-dimethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1,3-Dimethyl-5-nitrobenzene:

    2-Chloro-4,6-dimethylaniline: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-Chloro-1,3-dimethyl-5-nitrobenzene is unique due to the presence of both a chlorine atom and a nitro group on the benzene ring

Properties

IUPAC Name

2-chloro-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTLSEJRAUKAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432807
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38560-96-2
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Cc1cc([N+](=O)[O-])cc(C)c1OS(=O)(=O)C(F)(F)F
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reactant
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Synthesis routes and methods II

Procedure details

4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate (4.06 kg, 13.6 mol) is dissolved in anhydrous N-methylpyrrolidinone (42 L) and to this solution is added anhydrous lithium chloride (900 g) all at once. The internal temperature is raised to 120° at which time the color changes to a dark golden brown. After 10 hours at this temperature the color of the solution is dark brown. The reaction is then cooled to 5° and diluted with cold water (5°, 21 L) at such a rate as to keep the temperature below 15°. After the addition is complete the mixture is stirred for 1 hour at 5°. The product is collected by filtration and washed with water (4×1 L). This dark brown solid is dissolved in t-butyl methyl ether (42 L) and stirred first with charcoal and then anhydrous magnesium sulfate (10 pounds). After filtration the solvents are removed in vacuo (40°, 3 Torr) to obtain a tan solid which is dried in vacuo (25°, 3 Torr) for 2 days to obtain 4-chloro-3,5-dimethylnitrobenzene, m.p. 101°-105°.
Name
4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
Quantity
4.06 kg
Type
reactant
Reaction Step One
Quantity
42 L
Type
solvent
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step Two
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Quantity
21 L
Type
solvent
Reaction Step Three

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